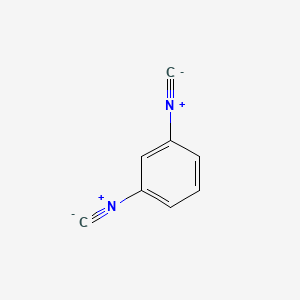

3-Isocyanophenylisocyanide

CAS No.: 935-27-3

Cat. No.: VC20521507

Molecular Formula: C8H4N2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 935-27-3 |

|---|---|

| Molecular Formula | C8H4N2 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 1,3-diisocyanobenzene |

| Standard InChI | InChI=1S/C8H4N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H |

| Standard InChI Key | SKHJWXBERCRPHJ-UHFFFAOYSA-N |

| Canonical SMILES | [C-]#[N+]C1=CC(=CC=C1)[N+]#[C-] |

Introduction

Synthesis

Diphosgene-Mediated Dehydration

A common synthesis route involves the dehydration of N,N'-diformyl-1,3-diaminobenzene using diphosgene (Cl₃C-O-CCl₃) in the presence of triethylamine . The reaction proceeds via sequential formamide dehydration, yielding 3-isocyanophenylisocyanide in ~35% yield :

Reaction Scheme:

Ar(NHCHO)₂ + ClCOOCCl₃ → Ar(NC)₂ + 2CO₂ + 4Et₃N·HCl

Green Synthesis Innovations

Recent advancements avoid aqueous workup, enhancing safety and scalability. Patil et al. (2020) demonstrated a solvent-free method using solid-supported bases, achieving high-purity diisocyanides without hazardous phosgene . This approach mitigates exposure to toxic fumes and improves yields (e.g., 76% for analogous 1,4-diisocyanobenzene) .

Structural Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong isocyanide stretches at 2108 cm⁻¹ (asymmetric) and 2140 cm⁻¹ (symmetric) .

-

¹H NMR (CDCl₃): Aromatic protons resonate as a multiplet at δ 7.2–7.8 ppm, with no aliphatic signals .

-

¹³C NMR: Isocyanide carbons appear at δ 168.4 ppm (C≡N), while aromatic carbons range from δ 120–140 ppm .

Table 1: Key Spectroscopic Features

| Technique | Data | Reference |

|---|---|---|

| IR (ν, cm⁻¹) | 2108 (vs), 2128 (sh), 2140 (m) | |

| ¹H NMR (δ, ppm) | 7.2–7.8 (m, 4H, Ar-H) | |

| ¹³C NMR (δ, ppm) | 168.4 (C≡N), 128–135 (Ar-C) |

X-ray Crystallography

While crystallographic data for 3-isocyanophenylisocyanide is limited, related diisocyanides (e.g., 1,4-diisocyanobenzene) exhibit planar geometries with C≡N bond lengths of ~1.15 Å, consistent with sp-hybridization .

Chemical Reactivity

Coordination Chemistry

3-Isocyanophenylisocyanide acts as a bridging ligand in transition metal complexes. For example, it forms zero-valent Fe, Co, or Ni complexes (e.g., [Fe(L)₆], L = isocyanide) for catalytic hydrosilylation and hydrogenation . The strong σ-donor and weak π-acceptor properties of the isocyanide ligand enhance metal center electron density, favoring oxidative addition steps .

Table 2: Catalytic Applications of Metal Complexes

| Metal Center | Application | Efficiency | Reference |

|---|---|---|---|

| Fe(0) | Alkyne Hydrosilylation | >90% yield | |

| Co(0) | Ketone Hydrogenation | 85% yield |

Multicomponent Reactions (MCRs)

The compound participates in Ugi and Passerini reactions, enabling rapid assembly of heterocycles. For instance, reaction with aldehydes and amines yields 2,5-disubstituted oxazoles .

Applications

Catalysis

-

Hydrosilylation: Ni(0) complexes of 3-isocyanophenylisocyanide catalyze anti-Markovnikov addition of silanes to alkynes .

-

Pharmaceutical Intermediates: Serves as a building block for indole derivatives via radical cyclization .

Materials Science

Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic backbone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume